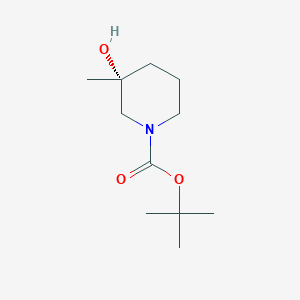

(3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Description

(3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a hydroxy group and a methyl group at the 3-position of the six-membered ring, protected by a tert-butyl ester group. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for its stereochemical rigidity, which is critical in drug design.

Properties

IUPAC Name |

tert-butyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-6-11(4,14)8-12/h14H,5-8H2,1-4H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWAIZZOPVWORI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative.

Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of (3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following methods:

- Esterification : The compound can be synthesized via the reaction of 3-hydroxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Asymmetric Synthesis : Utilizing chiral catalysts to ensure the production of the desired enantiomer.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex piperidine derivatives. Its structure allows for functionalization through various reactions, including:

- Nucleophilic Substitution : The hydroxyl group can be substituted with other functional groups.

- Oxidation and Reduction Reactions : It can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols.

Pharmacological Research

The compound has garnered attention for its potential pharmacological properties:

- Neuroprotective Effects : Research suggests that derivatives of this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.

- Anti-inflammatory Activity : Preliminary studies indicate that it could inhibit pro-inflammatory cytokines, providing a basis for investigating its use in inflammatory conditions.

Medicinal Chemistry

In medicinal chemistry, (3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is explored as a precursor for drug development targeting various biological pathways. Its derivatives may exhibit enhanced binding affinities to specific receptors involved in neurotransmitter signaling.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Specialty Chemicals Production : Its unique chemical properties make it suitable for manufacturing specialty chemicals and materials, including polymers and coatings.

- Catalyst Development : It can serve as a ligand in catalysis, enhancing reaction efficiency in various chemical processes.

Case Study 1: Neuroprotective Properties

A study conducted on the neuroprotective effects of (3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester derivatives demonstrated significant reductions in neuronal apoptosis under oxidative stress conditions. The results indicated potential therapeutic applications in treating Alzheimer's disease by targeting oxidative pathways.

Case Study 2: Anti-inflammatory Activity

Research exploring the anti-inflammatory properties of this compound showed that it effectively reduced levels of pro-inflammatory cytokines in vitro. This finding supports further investigation into its use as an anti-inflammatory agent in clinical settings.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile functionalization options |

| Pharmacology | Potential neuroprotective and anti-inflammatory effects | Reduces oxidative stress and pro-inflammatory markers |

| Medicinal Chemistry | Precursor for drug development targeting CNS disorders | Enhances binding affinities to neurotransmitter receptors |

| Industrial Chemistry | Production of specialty chemicals and catalysts | Suitable for polymer and coating applications |

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, emphasizing substituent variations and their implications:

*Calculated based on molecular formula.

Physicochemical and Thermal Properties

Thermal Stability :

- The tert-butyl ester group in piperidine derivatives generally exhibits thermal stability up to 150–200°C. For example, MA20 (a tert-butyl methyl methacrylate polymer) decomposes via oxidative degradation (Ea = 125 kJ/mol), while A20 (tert-butyl acrylate) undergoes ester cleavage (Ea = 116 kJ/mol) . This suggests that the target compound’s stability may depend on the electronic environment of the piperidine ring.

- Fluorinated analogs (e.g., ) likely exhibit higher thermal stability due to strong C-F bonds.

- Solubility and Polarity: Hydroxy and amino groups (e.g., ) increase aqueous solubility, whereas fluorinated or methylated derivatives (e.g., ) are more lipophilic.

Biological Activity

(3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1104083-27-3, is a chemical compound with the molecular formula . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of various bioactive molecules.

The biological activity of (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with specific enzymes and receptors within biological systems. It has been shown to modulate enzyme activities, which can lead to alterations in metabolic pathways. The precise mechanisms depend on the context of its application, but it is often utilized in studies exploring enzyme interactions and metabolic processes involving piperidine derivatives .

Pharmacological Potential

Research indicates that this compound may have therapeutic properties relevant to neurological disorders. Its structural characteristics allow it to serve as an intermediate in the synthesis of compounds aimed at treating various conditions, including neurodegenerative diseases. The stability provided by the tert-butyl ester group enhances its utility in drug development .

Case Studies

- Neuroprotective Effects : A study exploring piperidine derivatives indicated that certain analogs exhibited neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest that derivatives like (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester may hold promise for further investigation as potential neuroprotective agents .

- Cancer Cell Line Studies : In vitro studies have assessed the cytotoxic effects of piperidine derivatives on various cancer cell lines, including prostate and breast cancer cells. These studies often reveal dose-dependent responses, indicating that structural modifications can significantly influence biological activity. The potential for (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester to induce apoptosis or inhibit proliferation in cancer cells warrants further investigation .

Comparative Analysis

To better understand the biological activity of (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| (3R)-4-Hydroxy-3-methylpiperidine | C₇H₁₃NO₃ | Moderate antioxidant | Precursor for various derivatives |

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | C₁₁H₁₉NO₃ | Neuroprotective effects | Similar structural properties |

| 4-Hydroxy-2-piperidone | C₆H₁₁NO₂ | Antimicrobial activity | Related structure with different activity profile |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (3R)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester in the laboratory?

- Methodological Answer :

- Respiratory protection : Use NIOSH-approved respirators when handling powders or aerosols to minimize inhalation risks .

- Eye/Face protection : Wear chemical safety goggles and face shields, especially during transfers or reactions generating splashes .

- Gloves : Nitrile or neoprene gloves are recommended to prevent dermal exposure .

- Emergency measures : Ensure access to eyewash stations and washing facilities for immediate decontamination . Acute toxicity data (Category 4 for oral, dermal, and inhalation routes) underscore the need for stringent precautions .

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for tert-butyl ester derivatives. Purity thresholds >97.0% (as validated for analogous compounds) ensure reliable results .

- Nuclear Magnetic Resonance (NMR) : 1H-NMR spectroscopy (e.g., 500 MHz in CDCl3) can resolve stereochemical features by analyzing coupling constants and splitting patterns, as demonstrated for structurally similar piperidine carboxylates .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., tert-butyl ester C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at ~3400 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., exact mass 201.26 g/mol for related hydroxymethyl-pyrrolidine derivatives) .

- X-ray Crystallography : Resolve absolute stereochemistry when single crystals are obtainable, though this may require Boc-deprotection for improved crystallinity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying reaction conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for hydrolysis or oxidation pathways using software like Gaussian or ORCA. PubChem-derived SMILES strings (e.g.,

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3) enable precise molecular geometry input . - Molecular Dynamics (MD) Simulations : Assess solvation effects in polar aprotic solvents (e.g., dichloromethane) to optimize reaction conditions for synthetic steps .

Q. What experimental strategies resolve contradictions in synthetic yields reported for tert-butyl ester derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., DMAP vs. DBU), solvents (e.g., dichloromethane vs. THF), and temperatures (0–20°C) to identify critical parameters. Literature-based optimization (e.g., triethylamine as a base for esterification) provides a starting framework .

- Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to detect intermediates (e.g., acyloxyborane complexes) that may influence yield discrepancies .

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Read-Across Approaches : Use data from structurally related piperidine derivatives (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to estimate biodegradation potential and toxicity .

- In Silico Tools : Apply QSAR models (e.g., EPI Suite) to predict persistence, bioaccumulation, and aquatic toxicity. Note that such predictions require validation with limited experimental data (e.g., soil mobility assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.